2,2-dimethyl-1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one
Overview
Description
2,2-dimethyl-1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural element in many pharmaceuticals and natural alkaloids
Preparation Methods
The synthesis of 2,2-dimethyl-1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one involves multiple steps, typically starting with the preparation of the piperidine derivatives. One common method for synthesizing piperidine derivatives is through the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol . Industrial production methods often employ these catalytic hydrogenation techniques due to their efficiency and scalability.
Chemical Reactions Analysis
2,2-dimethyl-1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, piperidine is widely used to convert ketones to enamines, which are substrates in the Stork enamine alkylation reaction . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl . Common reagents used in these reactions include oxidizing agents like calcium hypochlorite and reducing agents like sodium in ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-dimethyl-1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has several scientific research applications. In chemistry, it is used as a reactant in various synthetic pathways, including the synthesis of azepan-4-ones via two-step [5+2] annulation and the synthesis of 2-aminobenzoxazoles . In biology and medicine, piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are used in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one involves its interaction with molecular targets and pathways within biological systems. Piperidine derivatives often act on specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine-containing compounds can interact with neurotransmitter receptors in the brain, influencing neural signaling pathways . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
2,2-dimethyl-1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one can be compared with other similar compounds, such as pyridine, pyrrolidine, and piperazine . While all these compounds contain nitrogen atoms within their ring structures, they differ in the number of carbon atoms and the presence of additional functional groups. Piperidine, for example, has a six-membered ring with one nitrogen atom, whereas pyrrolidine has a five-membered ring with one nitrogen atom . Piperazine contains two nitrogen atoms within a six-membered ring . The unique structure of this compound, with its specific arrangement of functional groups, distinguishes it from these other compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-13-7-5-6-10-19(13)15(20)14-8-11-18(12-9-14)16(21)17(2,3)4/h13-14H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNCEJKDKLNYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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